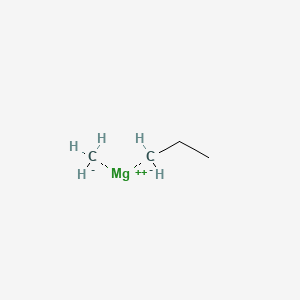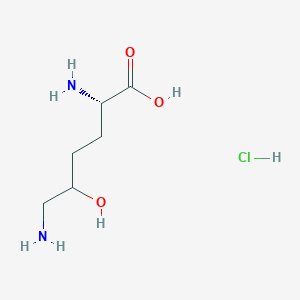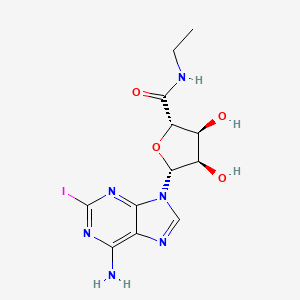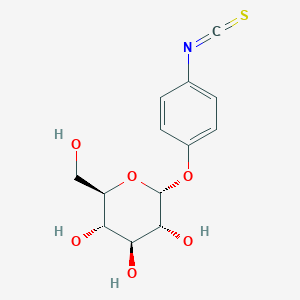
Magnesium, methylpropyl-
Übersicht
Beschreibung
Magnesium, methylpropyl- is an organometallic compound with the chemical formula (CH3)2CHCH2MgX, where X is typically a halogen such as bromine or chlorine. This compound is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. Grignard reagents are known for their reactivity and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Magnesium, methylpropyl- typically involves the reaction of an alkyl halide with magnesium metal in an anhydrous ether solvent. The general reaction can be represented as:
(CH3)2CHCH2X + Mg → (CH3)2CHCH2MgX
where X is a halogen (e.g., bromine or chlorine).
Dissolution of Magnesium: Magnesium turnings are added to an anhydrous ether solvent.
Addition of Alkyl Halide: The alkyl halide (e.g., methylpropyl bromide) is added dropwise to the magnesium suspension under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction.
Reaction Conditions: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the magnesium is completely consumed, forming the Grignard reagent.
Industrial Production Methods
In industrial settings, the production of Grignard reagents like Magnesium, methylpropyl- is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and reagent addition rates, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium, methylpropyl- undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (e.g., aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halogens in alkyl halides to form new carbon-carbon bonds.
Reduction Reactions: Acts as a reducing agent in certain organic transformations.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides under anhydrous conditions to form new carbon-carbon bonds.
Acids: Hydrolyzed by water or acids to form the corresponding hydrocarbon and magnesium hydroxide.
Major Products Formed
Alcohols: Formed from the reaction with carbonyl compounds.
Hydrocarbons: Formed from the hydrolysis of the Grignard reagent.
Wissenschaftliche Forschungsanwendungen
Magnesium, methylpropyl- has a wide range of applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and natural products.
Material Science: Employed in the preparation of advanced materials and polymers.
Biological Studies: Utilized in the synthesis of biologically active compounds for medicinal chemistry research.
Industrial Chemistry: Used in the production of fine chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of Magnesium, methylpropyl- involves the nucleophilic addition of the organomagnesium compound to electrophilic centers in target molecules. The magnesium atom in the Grignard reagent stabilizes the negative charge on the carbon atom, making it highly nucleophilic. This allows it to attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylmagnesium Bromide: Another Grignard reagent with similar reactivity but different alkyl group.
Phenylmagnesium Bromide: Contains a phenyl group instead of an alkyl group, leading to different reactivity and applications.
Methylmagnesium Chloride: Similar in structure but with a different halogen, affecting its reactivity and stability.
Uniqueness
Magnesium, methylpropyl- is unique due to its specific alkyl group, which imparts distinct reactivity and selectivity in organic synthesis. Its ability to form stable carbon-carbon bonds with a variety of electrophiles makes it a valuable reagent in both academic and industrial research.
Eigenschaften
IUPAC Name |
magnesium;carbanide;propane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7.CH3.Mg/c1-3-2;;/h1,3H2,2H3;1H3;/q2*-1;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYVLPZXBOIKJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].CC[CH2-].[Mg+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Mg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8072118 | |
| Record name | Magnesium, methylpropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8072118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70703-39-8 | |
| Record name | Magnesium, methylpropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070703398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium, methylpropyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium, methylpropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8072118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-amino-6-[4-(4-amino-4-carboxybutyl)-3,5-bis(3-amino-3-carboxypropyl)-2H-pyridin-1-yl]hexanoic acid](/img/structure/B8067979.png)
![5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]-1-oxido-1H-benzimidazol-1-ium](/img/structure/B8067986.png)


![Disodium;6-hydroxy-5-[(2-hydroxy-4-sulfonatonaphthalen-1-yl)diazenyl]-7-sulfonaphthalene-2-sulfonate](/img/structure/B8068022.png)



amine](/img/structure/B8068050.png)
![2-methyl-4-[4-(trideuteriomethyl)piperazin-1-yl]-5H-thieno[3,2-c][1,5]benzodiazepine](/img/structure/B8068056.png)

![(3aS)-2-[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B8068072.png)
